ICA
Overview
Description
Isocitric acid is a naturally occurring compound that plays a crucial role in the citric acid cycle, which is a key metabolic pathway in all aerobic organisms. It is an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy. Isocitric acid is structurally similar to citric acid but has a different arrangement of hydroxyl and carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocitric acid can be synthesized through the isomerization of citric acid. This process involves the use of specific enzymes such as aconitase, which catalyzes the reversible isomerization of citric acid to isocitric acid via cis-aconitate. The reaction conditions typically require a buffered aqueous solution at a pH that favors the enzyme’s activity.
Industrial Production Methods
Industrial production of isocitric acid is often carried out using microbial fermentation. The yeast Yarrowia lipolytica is commonly employed for this purpose. The fermentation process involves growing the yeast in a medium containing a carbon source such as glucose or ethanol. The production can be optimized by regulating key enzymes and aeration conditions. For instance, high aeration and the addition of metabolic regulators like iron and itaconic acid can significantly enhance the yield of isocitric acid .
Chemical Reactions Analysis
Types of Reactions
Isocitric acid undergoes several types of chemical reactions, including:
Oxidation: Isocitric acid can be oxidized to alpha-ketoglutaric acid in the presence of the enzyme isocitrate dehydrogenase.
Reduction: It can be reduced to citric acid under specific conditions.
Substitution: Isocitric acid can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The oxidation of isocitric acid typically requires the presence of NAD+ or NADP+ as coenzymes.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions often require catalysts or specific reaction conditions such as acidic or basic environments.
Major Products
Alpha-ketoglutaric acid: Formed through the oxidation of isocitric acid.
Citric acid: Can be produced by the reduction of isocitric acid.
Scientific Research Applications
Isocitric acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibrating instruments and validating methods.
Biology: Plays a role in metabolic studies and is used to investigate the citric acid cycle.
Medicine: Isocitric acid and its derivatives are studied for their potential antioxidant properties and their role in combating oxidative stress.
Mechanism of Action
Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is converted to alpha-ketoglutaric acid by the enzyme isocitrate dehydrogenase, a reaction that also produces NADH or NADPH. These molecules are essential for the production of ATP, the energy currency of the cell. Additionally, isocitric acid has been shown to have antioxidant properties, which may be mediated through its ability to chelate metal ions and scavenge free radicals .
Comparison with Similar Compounds
Isocitric acid is similar to other intermediates in the citric acid cycle, such as citric acid and alpha-ketoglutaric acid. it is unique in its specific arrangement of functional groups, which allows it to participate in distinct biochemical reactions. Compared to citric acid, isocitric acid has an additional hydroxyl group, making it more reactive in certain chemical processes. Alpha-ketoglutaric acid, on the other hand, is a key intermediate in amino acid metabolism and has different functional properties .
List of Similar Compounds
- Citric acid
- Alpha-ketoglutaric acid
- Malic acid
- Succinic acid
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Properties
IUPAC Name |
N,4-dipyridin-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUBTFYRLAMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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